4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

Catalog No.
S1546064
CAS No.
186000-52-2
M.F
C14H10ClNO
M. Wt
243.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

CAS Number

186000-52-2

Product Name

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile

IUPAC Name

4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H

InChI Key

XMKUXLMPAHGREV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O

Synonyms

4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O

Spectroscopic Characterization and Molecular Structure Analysis

Synthesis and Spectroscopic Analysis

Synthesis of Schiff Base Ester

Inhibition of Colon Cancer Cell Proliferation

Neuroprotective Effect

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile is an organic compound with the molecular formula C14H10ClNO and a molecular weight of 243.69 g/mol. This compound features a chlorophenyl group, a hydroxymethyl group, and a benzonitrile moiety, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

There is no scientific research currently available on the biological activity or mechanism of action of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile.

Overall

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile appears to be a niche organic compound with limited scientific research available. While the presence of functional groups suggests potential reactivity, its specific properties and applications remain unexplored.

Information Sources

  • Sigma-Aldrich:
  • Wikipedia:
  • LibreTexts

  • Oxidation: The hydroxy group can be oxidized to produce a ketone.
  • Reduction: The nitrile group can be reduced to form an amine.
  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile exhibits potential biological activity, particularly in the context of enzyme inhibition and protein-ligand interactions. The presence of the hydroxymethyl group allows for hydrogen bonding with active sites on enzymes, while the chlorophenyl group enhances hydrophobic interactions. Preliminary studies suggest that this compound may have anti-cancer properties, although further research is needed to elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile typically involves the reaction of 3-chlorobenzaldehyde with benzonitrile in the presence of a catalyst. Common solvents for this reaction include ethanol or methanol, and heating may be required to facilitate the process. Industrial methods may optimize these conditions for higher yields and purity.

General Reaction Scheme

4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile finds applications across various scientific fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Utilized in studies involving enzyme inhibition and protein interactions.
  • Medicine: Investigated for potential therapeutic effects, particularly in cancer research.
  • Industry: Employed in developing new materials and chemical processes due to its unique structural features.

The interaction studies of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile focus on its binding affinity to specific molecular targets such as enzymes or receptors. The compound's structure facilitates interactions that can modulate biological pathways, leading to various effects. Understanding these interactions is crucial for exploring its potential as a therapeutic agent.

Several compounds share structural similarities with 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile. Notable examples include:

  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzaldehyde
  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzoic acid
  • 4-[(3-Chlorophenyl)(hydroxy)methyl]benzamide

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrileHydroxymethyl group, nitrile functionalityPotential anti-cancer properties
4-[(3-Chlorophenyl)(hydroxy)methyl]benzaldehydeContains an aldehyde instead of a nitrileReactivity as an aldehyde
4-[(3-Chlorophenyl)(hydroxy)methyl]benzoic acidCarboxylic acid functionalityAcidic properties influencing solubility
4-[(3-Chlorophenyl)(hydroxy)methyl]benzamideContains an amide groupPotential for peptide-like interactions

The unique combination of functional groups in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile distinguishes it from these similar compounds, contributing to its specific reactivity and biological activity.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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